molecular formula C13H20N4O B11993540 1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea

1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea

Cat. No.: B11993540
M. Wt: 248.32 g/mol
InChI Key: YONCOWRKVYAKSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea typically involves the reaction of phenyl isocyanate with 1-(2-aminoethyl)piperazine under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

1-phenyl-3-(2-piperazin-1-ylethyl)urea

InChI

InChI=1S/C13H20N4O/c18-13(16-12-4-2-1-3-5-12)15-8-11-17-9-6-14-7-10-17/h1-5,14H,6-11H2,(H2,15,16,18)

InChI Key

YONCOWRKVYAKSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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